molecular formula C20H17NO6 B11696369 methyl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}benzoate

methyl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}benzoate

Cat. No.: B11696369
M. Wt: 367.4 g/mol
InChI Key: QVOVGMJLTQRCDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry and drug design

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}benzoate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl acetic acid with methyl 2-amino benzoate. The reaction is carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole to activate the carboxylic acid group . The reaction is usually performed under mild conditions, with the temperature maintained at ambient levels to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and real-time monitoring can enhance the efficiency and consistency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, quinones, and substituted esters or amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • (3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid

Uniqueness

Methyl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}benzoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a coumarin moiety with an acetamido benzoate group enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C20H17NO6

Molecular Weight

367.4 g/mol

IUPAC Name

methyl 2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]benzoate

InChI

InChI=1S/C20H17NO6/c1-12-9-19(23)27-17-10-13(7-8-14(12)17)26-11-18(22)21-16-6-4-3-5-15(16)20(24)25-2/h3-10H,11H2,1-2H3,(H,21,22)

InChI Key

QVOVGMJLTQRCDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.